molecular formula C12H9NO2 B8470846 5-(p-Cyanophenyl)-4-pentynoic acid

5-(p-Cyanophenyl)-4-pentynoic acid

Cat. No.: B8470846
M. Wt: 199.20 g/mol
InChI Key: MIAUFTSOXFRBAP-UHFFFAOYSA-N
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Description

5-(p-Cyanophenyl)-4-pentynoic acid is a structurally specialized derivative of 4-pentynoic acid (C₅H₆O₂), characterized by a para-cyanophenyl substituent at the 5-position of the alkyne chain. The compound combines the reactivity of the terminal alkyne with the electronic effects of the cyano group, making it a versatile intermediate in medicinal chemistry. Notably, it is cited in a patent as part of an aldosterone synthase inhibitor, where its (R)-enantiomer exhibits high enantiomeric excess (≥97%) and pharmacological relevance . The para-cyanophenyl group likely enhances binding affinity to enzymatic targets through dipole interactions or π-stacking, distinguishing it from simpler 4-pentynoic acid derivatives.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-(4-cyanophenyl)pent-4-ynoic acid

InChI

InChI=1S/C12H9NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h5-8H,2,4H2,(H,14,15)

InChI Key

MIAUFTSOXFRBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The biological and chemical properties of 5-(p-cyanophenyl)-4-pentynoic acid are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity/Application IC₅₀/EC₅₀ (nM) Source
5-(p-Cyanophenyl)-4-pentynoic acid para-Cyanophenyl ~199.2 (calculated) Aldosterone synthase inhibition Not reported Patent
DBCPP 3,3-Dimethylbutoxycarbonyl Not reported GABA receptor antagonism 88 (rat brain) Study
5-(2-Bromophenyl)-4-pentynoic acid ortho-Bromophenyl 253.09 Not reported (potential halogen bonding) Not reported Analysis
5-(Trimethylsilyl)-4-pentynoic acid Trimethylsilyl 170.28 Synthetic intermediate Not reported Data
4-Pentynoic acid None (parent compound) 98.10 Click chemistry, oligomer synthesis Not applicable Product

Key Findings:

Substituent Effects on Biological Activity: DBCPP (5-[4-(3,3-dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid) demonstrates potent GABA receptor antagonism (IC₅₀ = 88 nM in rat brain membranes) due to its bulky ester group, which enhances binding to the EBOB site .

Species-Specific Potency :

  • Modifications to substituents in DBCPP derivatives (e.g., isopropyl groups) increased activity in housefly GABA receptors but reduced potency in rat receptors, highlighting structural divergence in target binding sites .

Synthetic Utility: 4-Pentynoic acid serves as a foundational building block for click chemistry and oligomer synthesis . Its derivatives, including 5-(trimethylsilyl)-4-pentynoic acid, are used in glycocalyx engineering and transition-metal-catalyzed cyclizations . The para-cyanophenyl variant’s nitrile group may enable unique reactivity (e.g., Staudinger ligation) compared to alkyne-focused applications of simpler derivatives.

Safety and Handling: 4-Pentynoic acid and its analogs (e.g., DBCPP) are corrosive (GHS Category H314) and require inert storage conditions .

Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility LogP
5-(p-Cyanophenyl)-4-pentynoic acid Not reported Not reported Likely low (polar) ~1.8 (estimated)
DBCPP Not reported Not reported Moderate (ester) ~3.5 (estimated)
4-Pentynoic acid 215–220 25–30 Miscible in polar solvents 0.98

Preparation Methods

Synthesis of Methyl 4-Pentynoate

The alkyne backbone is first protected as a methyl ester to prevent side reactions during coupling. 4-Pentynoic acid is esterified via acid-catalyzed methanolysis:

HC≡C-CH2-CH2-COOHCH3OH, H2SO4HC≡C-CH2-CH2-COOCH3(82% yield)[1][6]\text{HC≡C-CH}2\text{-CH}2\text{-COOH} \xrightarrow{\text{CH}3\text{OH, H}2\text{SO}4} \text{HC≡C-CH}2\text{-CH}2\text{-COOCH}3 \quad \text{(82\% yield)} \quad

The esterification step ensures compatibility with palladium catalysts and minimizes decarboxylation.

Coupling with p-Cyanophenyl Iodide

Methyl 4-pentynoate undergoes Sonogashira coupling with p-cyanophenyl iodide under optimized conditions:

  • Catalyst : Pd(PPh3_3)2_2Cl2_2 (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Base : Triethylamine (2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 12 hours

\text{HC≡C-CH}2\text{-CH}2\text{-COOCH}3 + \text{I-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}} \xrightarrow{\text{Pd/Cu}} \text{NC-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-C≡C-CH}2\text{-CH}2\text{-COOCH}3 \quad \text{(75\% yield)} \quad

Key considerations :

  • Exclusion of moisture and oxygen to prevent catalyst deactivation.

  • Use of aryl iodides over bromides for faster reaction kinetics.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions:

\text{NC-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-C≡C-CH}2\text{-CH}2\text{-COOCH}3 \xrightarrow{\text{NaOH, H}2\text{O/EtOH}} \text{NC-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-C≡C-CH}2\text{-CH}2\text{-COOH} \quad \text{(90\% yield)} \quad

Reaction conditions :

  • 2 M NaOH in ethanol/water (1:1) at 70°C for 4 hours.

  • Acidification with HCl to pH 2–3 precipitates the product.

Alternative Route: Grignard Addition and Oxidation

Synthesis of p-Cyanophenylacetylene

p-Cyanophenylacetylene is prepared via nucleophilic substitution:

\text{HC≡CH} + \text{NC-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-I} \xrightarrow{\text{Pd/Cu}} \text{HC≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \quad \text{(68\% yield)} \quad

Grignard Reaction with Ethylene Oxide

The terminal alkyne is converted to a lithium acetylide, which reacts with ethylene oxide:

\text{HC≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \xrightarrow{\text{LDA, THF}} \text{LiC≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \xrightarrow{\text{ethylene oxide}} \text{HO-CH}2\text{-CH}2\text{-C≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \quad \text{(55\% yield)}

Oxidation to Carboxylic Acid

The primary alcohol is oxidized using Jones reagent (CrO3_3/H2_2SO4_4/acetone):

\text{HO-CH}2\text{-CH}2\text{-C≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \xrightarrow{\text{Jones reagent}} \text{HOOC-CH}2\text{-CH}2\text{-C≡C-}\raisebox{-0.5ex}{\includegraphics[height=1.5ex]{cyanophenyl}}\text{-CN} \quad \text{(70\% yield)} \quad

Comparative Analysis of Methods

Method Yield Advantages Limitations
Sonogashira coupling75%High regioselectivity; scalableRequires aryl iodides; Pd cost
Grignard/oxidation55–70%Avoids noble metals; simple stepsLow yields in Grignard step

Troubleshooting and Optimization

  • Sonogashira side reactions : Homocoupling of alkynes is suppressed by degassing solvents and using excess aryl halide.

  • Ester hydrolysis : Microwave-assisted hydrolysis reduces reaction time to 1 hour with comparable yields.

  • Oxidation control : Jones reagent must be added dropwise at 0°C to prevent over-oxidation .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-(p-cyanophenyl)-4-pentynoic acid?

Answer:
A common approach involves coupling a p-cyanophenyl group to 4-pentynoic acid via palladium-catalyzed cross-coupling reactions. For example:

  • Step 1: Synthesize 4-pentynoic acid (HC≡C(CH₂)₂CO₂H) using established protocols .
  • Step 2: Introduce the p-cyanophenyl moiety via Sonogashira coupling, using a p-cyanophenyl iodide derivative and a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) in an inert solvent (THF or DMF) .
  • Critical Parameters: Optimize reaction temperature (typically 60–80°C), base (e.g., triethylamine), and stoichiometry (1:1.2 ratio of alkyne to aryl halide) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How should researchers characterize the purity and structural integrity of 5-(p-cyanophenyl)-4-pentynoic acid?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the alkyne proton (δ ~2.5–3.0 ppm in ¹H NMR) and the p-cyanophenyl aromatic protons (δ ~7.5–8.0 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify the carboxylic acid O–H stretch (~2500–3300 cm⁻¹), alkyne C≡C stretch (~2100–2260 cm⁻¹), and nitrile C≡N stretch (~2200–2260 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% by GC or HPLC) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can contradictions in reported physical properties (e.g., melting points) be resolved?

Answer:
Discrepancies in melting points (e.g., 51–58°C vs. 55–59°C ) may arise from impurities or polymorphic forms. To resolve:

  • Recrystallization: Purify the compound using methanol or ethanol, and compare melting points across batches .
  • Differential Scanning Calorimetry (DSC): Analyze thermal behavior to detect polymorphs or hydrate formation .
  • Report Context: Note storage conditions (hygroscopicity, light sensitivity) that may alter physical properties .

Advanced: What catalytic systems are effective for cyclization reactions involving 4-pentynoic acid derivatives?

Answer:
Copper(I) and palladium catalysts enable cyclization to form bioactive macrocycles:

  • CuAAC "Click" Chemistry: Use XantphosCu(I) in t-BuOH/H₂O to catalyze alkyne-azide cycloaddition for drug conjugates (e.g., platinum(IV) glycoconjugates) .
  • Pd-Catalyzed Cyclization: Optimize Pd(OAc)₂ with ligands (e.g., PPh₃) in DMF at 80°C to synthesize cytotoxic macrocycles via alkyne activation .
  • Kinetic Analysis: Monitor reaction progress using UV-Vis or LC-MS to determine rate constants (kobs) and optimize catalyst loading .

Advanced: How can researchers mitigate air/light sensitivity during storage and handling?

Answer:

  • Storage: Store under inert gas (argon or nitrogen) at 0–10°C in amber glass vials to prevent degradation .
  • Handling: Use glove boxes or Schlenk lines for air-sensitive reactions. Pre-purify solvents (e.g., degas DMF with N₂) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to establish shelf-life .

Advanced: What strategies improve solubility of 4-pentynoic acid derivatives in aqueous media?

Answer:

  • Derivatization: Convert the carboxylic acid to a sodium salt (e.g., using NaOH) for enhanced water solubility .
  • Co-Solvents: Use methanol/water mixtures (e.g., 30% methanol) for in vitro assays .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability for in vivo studies .

Advanced: How can computational methods predict the bioactivity of 5-(p-cyanophenyl)-4-pentynoic acid?

Answer:

  • Molecular Docking: Model interactions with targets (e.g., PDE5A or aldosterone receptors) using AutoDock Vina .
  • QSAR Studies: Correlate structural features (e.g., nitrile group electron-withdrawing effects) with anti-inflammatory or cytotoxic activity .
  • ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Advanced: What are the challenges in scaling up synthetic routes for preclinical studies?

Answer:

  • Reaction Optimization: Transition from batch to flow chemistry for Pd-catalyzed couplings to improve reproducibility .
  • Purification: Replace column chromatography with recrystallization or membrane filtration for cost-effective scale-up .
  • Safety: Address hazards (e.g., H314 skin corrosion) by implementing closed-system reactors and automated handling .

Advanced: How do structural modifications (e.g., p-cyanophenyl substitution) alter bioactivity?

Answer:

  • Electron-Withdrawing Effects: The p-cyanophenyl group enhances binding to enzymes (e.g., aldosterone synthase) via dipole interactions, as seen in related anti-aldosteronism compounds .
  • Alkyne Reactivity: The terminal alkyne enables bioorthogonal tagging (e.g., with azide-functionalized probes) for target engagement studies .

Advanced: What analytical methods resolve stereochemical ambiguities in derivatives?

Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers .
  • X-ray Crystallography: Confirm absolute configuration for crystalline derivatives .
  • Circular Dichroism (CD): Analyze Cotton effects to assign stereochemistry in solution .

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